molecular formula C10H17NO5 B051496 (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 783350-37-8

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Cat. No. B051496
M. Wt: 231.25 g/mol
InChI Key: KVXXEKIGMOEPSA-ZETCQYMHSA-N
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Description

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a compound of interest in organic chemistry, particularly in the synthesis of various pharmaceutical and biologically active compounds. It is recognized for its role as an intermediate in complex synthetic pathways.

Synthesis Analysis

The synthesis of related morpholine derivatives often involves multi-step processes. For instance, the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid employs a modified Pictet-Spengler reaction, yielding a high enantiomeric excess and overall yield starting from D-tyrosine (Liu et al., 2008). Another method for synthesizing 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of rivaroxaban, involves a series of reactions including protection with di-t-butyl dicarbonate and chloroacetylation (He Hongguan, 2014).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the morpholine ring and functional groups attached to it. For example, (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate shows a morpholine ring in a chair conformation, as evidenced by X-ray crystallography (Wang et al., 2011).

Chemical Reactions and Properties

Morpholine derivatives are versatile in chemical reactions, often used as intermediates. The use of tert-butoxycarbonylation reagents like BBDI for acidic proton-containing substrates such as phenols and amines is a key reaction in the synthesis of various morpholine compounds (Saito et al., 2006).

Scientific Research Applications

  • Synthesis of Derivatives for Structural-Activity Relationship Studies : A compound obtained from "(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid" was synthesized for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Chemoselective Tert-butoxycarbonylation : The compound's derivative, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids (Saito et al., 2006).

  • Asymmetric Synthesis of Amino Acids : It's used in the efficient asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Aminoacids, indicating its significance in synthesizing biologically important molecules (Williams et al., 2003).

  • Synthesis of Biodegradable Polyesteramides : Morpholine derivatives have been used in synthesizing biodegradable polyesteramides with pendant functional groups, contributing to the development of new materials in polymer chemistry (Veld et al., 1992).

  • Preparation of Antibiotic Derivatives : This acid also serves as an intermediate in the preparation of new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).

  • Safety-Catch Nitrogen Protecting Group in Synthesis : The 9-(4-bromophenyl)-9-fluorenyl group, derived from compounds related to "(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid", has been developed as a novel safety-catch amine protection for synthetic chemistry (Surprenant & Lubell, 2006).

properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXEKIGMOEPSA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363713
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

CAS RN

783350-37-8
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (Organic and Bio-Organic Chemistry (1972-1999); (1985); 2577-2580, WO 2006/114606 and US 2010/210640) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. Trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition, the reaction mixture was allowed to room temperature (RT) and further maintained overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give title compound as a white solid (760 mg). (M−H)−229.9.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
A MCDONALD, S QIAN - rN - ic.gc.ca
La présente invention concerne des composés dérivés hétérocycliques et des compositions pharmaceutiques comprenant lesdits composés qui sont des inhibiteurs du facteur D du …
Number of citations: 2 www.ic.gc.ca

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